Cas no 20857-22-1 (4-Acetylpicolinic acid)

4-Acetylpicolinic acid 化学的及び物理的性質
名前と識別子
-
- 4-acetyl-2-Pyridinecarboxylic acid
- 4-acetylpyridine-2-carboxylic acid
- 4-Acetylpicolinic acid
- CS-0373023
- 20857-22-1
- 4-Acetylpicolinicacid
- 2-Pyridinecarboxylic acid, 4-acetyl-
- MFCD18261945
- BS-50165
- DB-166902
- F73424
- SCHEMBL9966085
- SB53259
-
- インチ: InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12)
- InChIKey: DMJROSDEYMBQOR-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC(=NC=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 165.042593085g/mol
- どういたいしつりょう: 165.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 67.3Ų
4-Acetylpicolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1222384-1g |
4-Acetylpicolinic acid |
20857-22-1 | 95% | 1g |
$650 | 2024-06-03 | |
Chemenu | CM178004-1g |
4-acetylpicolinic acid |
20857-22-1 | 95% | 1g |
$635 | 2021-08-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02631-25g |
4-Acetylpicolinic acid |
20857-22-1 | 95% | 25g |
$3500 | 2023-09-07 | |
Chemenu | CM178004-1g |
4-acetylpicolinic acid |
20857-22-1 | 95% | 1g |
$495 | 2022-06-12 | |
TRC | A192755-10mg |
4-Acetylpicolinic acid |
20857-22-1 | 10mg |
$ 50.00 | 2022-06-08 | ||
TRC | A192755-50mg |
4-Acetylpicolinic acid |
20857-22-1 | 50mg |
$ 160.00 | 2022-06-08 | ||
TRC | A192755-100mg |
4-Acetylpicolinic acid |
20857-22-1 | 100mg |
$ 230.00 | 2022-06-08 | ||
Aaron | AR002KGW-1g |
2-Pyridinecarboxylic acid, 4-acetyl- |
20857-22-1 | 97% | 1g |
$516.00 | 2025-02-12 | |
Aaron | AR002KGW-250mg |
2-Pyridinecarboxylic acid, 4-acetyl- |
20857-22-1 | 97% | 250mg |
$191.00 | 2025-02-12 | |
Alichem | A029207914-5g |
4-Acetylpicolinic acid |
20857-22-1 | 95% | 5g |
$1313.20 | 2023-09-02 |
4-Acetylpicolinic acid 関連文献
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
4-Acetylpicolinic acidに関する追加情報
Research Brief on 4-Acetylpicolinic Acid (CAS: 20857-22-1): Recent Advances and Applications in Chemical Biology and Medicine
4-Acetylpicolinic acid (CAS: 20857-22-1) is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile applications as a building block for pharmaceuticals and bioactive molecules. Recent studies have explored its potential in drug discovery, enzyme inhibition, and as a precursor for novel therapeutic agents. This research brief synthesizes the latest findings on 4-acetylpicolinic acid, highlighting its chemical properties, biological activities, and emerging applications.
One of the key areas of interest is the role of 4-acetylpicolinic acid in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of 4-acetylpicolinic acid exhibit potent inhibitory effects on specific kinase pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of 4-acetylpicolinic acid-based compounds that selectively inhibit PI3Kα, a kinase frequently dysregulated in cancers. These compounds showed promising anti-proliferative activity in vitro and in vivo, suggesting their potential as next-generation anticancer agents.
In addition to its applications in oncology, 4-acetylpicolinic acid has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) highlighted the synthesis of novel 4-acetylpicolinic acid derivatives with broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and efflux pump mechanisms, offering a potential avenue for addressing antibiotic resistance.
Another notable advancement is the use of 4-acetylpicolinic acid in the development of metal-chelating agents for neurodegenerative diseases. A 2024 paper in Chemical Science detailed the design of 4-acetylpicolinic acid-based ligands that selectively bind to redox-active metals like copper and iron, which are implicated in oxidative stress pathways in Alzheimer's and Parkinson's diseases. These ligands demonstrated neuroprotective effects in preclinical models, reducing metal-induced amyloid aggregation and neuronal toxicity.
From a chemical perspective, recent computational studies have provided insights into the structure-activity relationships (SAR) of 4-acetylpicolinic acid derivatives. Density functional theory (DFT) calculations and molecular docking analyses have elucidated how modifications to the acetyl and picolinic acid moieties influence binding affinities to biological targets. These findings are guiding the rational design of more potent and selective derivatives for therapeutic applications.
In conclusion, 4-acetylpicolinic acid (CAS: 20857-22-1) continues to be a valuable scaffold in chemical biology and drug discovery, with recent research expanding its applications in oncology, antimicrobial therapy, and neurodegenerative diseases. The compound's versatility, coupled with advances in synthetic and computational chemistry, positions it as a promising candidate for the development of next-generation therapeutics. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical settings.
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